SARS-CoV 3CLpro (Mpro) Inhibition Potency: Methyl Tanshinonate vs. Tanshinone IIA, Cryptotanshinone, and Tanshinone I
In a direct head-to-head enzymatic assay, methyl tanshinonate (compound 3) demonstrated 3CLpro inhibition with an IC50 of 21.1 ± 0.8 μM. This potency was 4.2-fold greater than that of tanshinone IIA (IC50 = 89.1 ± 5.2 μM) and 10.7-fold greater than cryptotanshinone (IC50 = 226.7 ± 6.2 μM). Methyl tanshinonate exhibited a 1.8-fold enhancement over tanshinone I (IC50 = 38.7 ± 8.2 μM) but was 1.5-fold less potent than dihydrotanshinone I (IC50 = 14.4 ± 0.7 μM). The methyl ester substitution on the D-ring conferred an inhibitory advantage over the unsubstituted furan D-ring of tanshinone IIA [1].
| Evidence Dimension | SARS-CoV 3CLpro (Mpro) inhibition IC50 |
|---|---|
| Target Compound Data | IC50 = 21.1 ± 0.8 μM |
| Comparator Or Baseline | Tanshinone IIA (IC50 = 89.1 ± 5.2 μM); Cryptotanshinone (IC50 = 226.7 ± 6.2 μM); Tanshinone I (IC50 = 38.7 ± 8.2 μM); Dihydrotanshinone I (IC50 = 14.4 ± 0.7 μM) |
| Quantified Difference | 4.2-fold more potent than tanshinone IIA; 10.7-fold more potent than cryptotanshinone; 1.8-fold more potent than tanshinone I; 1.5-fold less potent than dihydrotanshinone I |
| Conditions | In vitro fluorometric assay using recombinant SARS-CoV 3CLpro and fluorogenic peptide substrate; triplicate experiments |
Why This Matters
For SARS-CoV protease inhibition studies, methyl tanshinonate offers a distinct potency window that avoids the weak inhibition of tanshinone IIA and the near-inactivity of cryptotanshinone against 3CLpro, enabling dose-response studies in a tractable micromolar range.
- [1] Park JY, Kim JH, Kim YM, Jeong HJ, Kim DW, Park KH, Kwon HJ, Park SJ, Lee WS, Ryu YB. Tanshinones as selective and slow-binding inhibitors for SARS-CoV cysteine proteases. Bioorg Med Chem. 2012;20(19):5928-5935. doi:10.1016/j.bmc.2012.07.038 View Source
